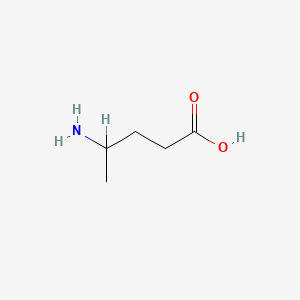![molecular formula C10H11NO2 B3032356 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine CAS No. 146321-88-2](/img/structure/B3032356.png)
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Übersicht
Beschreibung
The compound N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a chemical species that can be derived from benzofuran derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is achieved through an efficient two-step process . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the benzofuran moiety and the appropriate aminating agents.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be studied using techniques such as FT-IR spectroscopy and density functional theory (DFT) . These methods allow for the determination of geometrical structures, vibrational frequencies, and molecular electrostatic potentials, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of hydroxylamine derivatives is often explored through their ability to undergo amination reactions. The aminating efficiency of O-(2,4-dinitrophenyl)hydroxylamine, for example, has been compared with other aminating agents, and it has been used to synthesize polysubstituted N-benzoyliminopyridinium ylides . This suggests that this compound may also participate in similar amination reactions, potentially leading to a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, a compound with some structural similarity to the target molecule, have been characterized using elemental analysis, FT-IR, and NMR spectroscopy . Theoretical calculations using DFT can complement these experimental techniques to provide a comprehensive understanding of the properties of this compound, including its stability, reactivity, and potential applications in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Medicinal Chemistry of Hydroxylamine Derivatives
Hydroxylamine derivatives, including compounds structurally related to N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine, have been extensively studied for their biological activities. Notably, hydroxylamine itself, a precursor or structural component of such compounds, exhibits a range of biological activities. It has demonstrated carcinostatic activity against certain tumors in animal studies and has shown potential in inactivating or inhibiting various cellular enzymes and some viruses in vitro. This highlights the potential therapeutic applications of hydroxylamine and its derivatives in treating or managing various diseases and conditions (Gross, 1985).
Antioxidant Properties of Isoxazolone Derivatives
The synthesis and evaluation of isoxazolone derivatives, which share structural similarities with the compound , reveal significant antioxidant properties. These compounds, synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, have shown notable antioxidant activity. This suggests that structurally related compounds, including this compound, could possess similar properties and applications in designing antioxidant agents (Laroum et al., 2019).
Benzofuran Derivatives in Drug Discovery
Benzofuran compounds, including the benzofuran moiety present in this compound, have been identified as possessing strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This underscores the potential of benzofuran derivatives in drug discovery and development, offering promising leads for new therapeutic agents (Miao et al., 2019).
Antimicrobial Potential of Benzofuran Scaffolds
Recent studies have emphasized the antimicrobial potential of benzofuran derivatives, positioning these compounds as suitable structures for the development of new antimicrobial agents. The structural features of benzofuran and its derivatives, including those similar to this compound, make them privileged structures in the search for effective antimicrobial candidates. This highlights the relevance of benzofuran derivatives in addressing antibiotic resistance and developing novel therapeutic options (Hiremathad et al., 2015).
Zukünftige Richtungen
The future directions of “N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” research could involve further exploration of its biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Wirkmechanismus
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown potential in treating inflammation by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . For example, they have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, reducing the contractile response .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a significant impact at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis and activity of benzofuran derivatives can be influenced by various factors, including the conditions under which they are synthesized
Biochemische Analyse
Biochemical Properties
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as Src kinase, which is involved in cell signaling pathways . The interaction between this compound and Src kinase results in the modulation of downstream signaling events, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to Src kinase results in the inhibition of its activity, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and modulating metabolic pathways . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it can enhance the activity of enzymes involved in the oxidative stress response, leading to increased production of antioxidants and improved cellular resilience to oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPYEDOZKENTI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430559 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146321-88-2 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



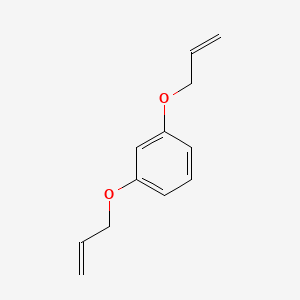


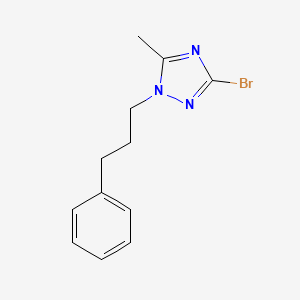
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)
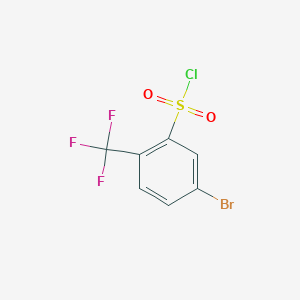
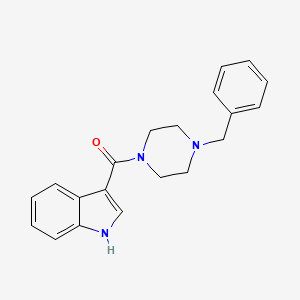
![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

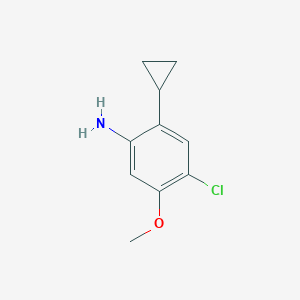
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
